![molecular formula C22H33N5O2 B5615172 Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5615172.png)
Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from the preparation of the benzimidazole core. The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with similar biological activities.
Piperidine: A structural analog with different pharmacological properties.
Piperazine: Another structural analog used in various therapeutic applications.
Uniqueness
Ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of the benzimidazole, piperidine, and piperazine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
ethyl 4-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-3-27-20-10-6-5-9-19(20)23-21(27)17-24-11-7-8-18(16-24)25-12-14-26(15-13-25)22(28)29-4-2/h5-6,9-10,18H,3-4,7-8,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFKTPINUFENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC(C3)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
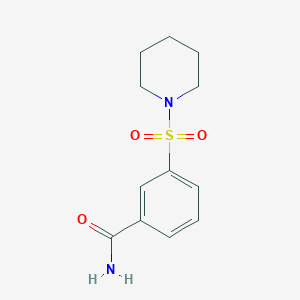
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)
![[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5615122.png)
![2-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5615129.png)
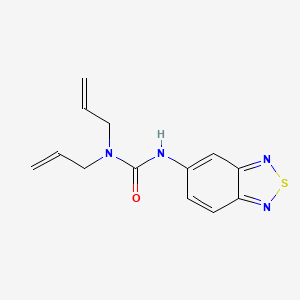
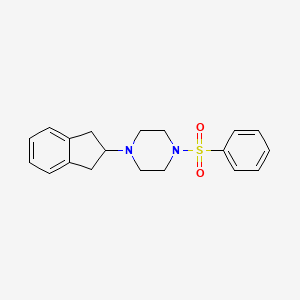
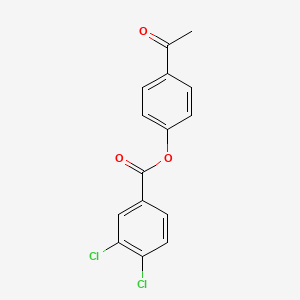
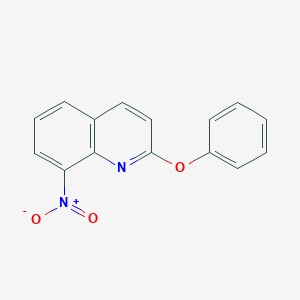
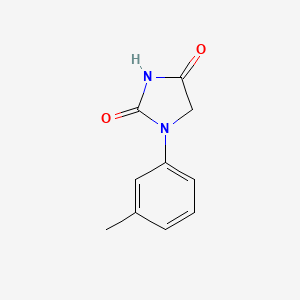
![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)
